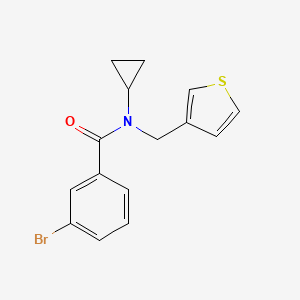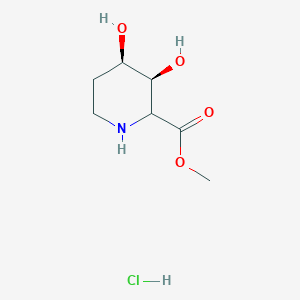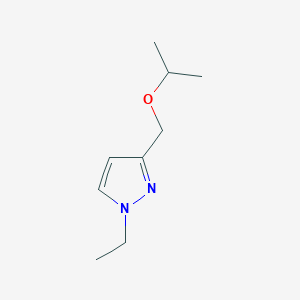
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(isopropoxymethyl)-1H-pyrazole, also known as EIMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EIMDP is a pyrazole derivative that has been synthesized through various methods and has shown promising results in a range of scientific studies.
作用机制
The mechanism of action of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. In the case of Alzheimer's disease, this compound binds to amyloid-beta plaques in the brain, allowing for their detection through imaging techniques. In the case of inflammation, this compound is believed to inhibit the production of pro-inflammatory cytokines by binding to specific enzymes involved in their production.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. In addition to its potential diagnostic and anti-inflammatory properties, this compound has also been shown to have antioxidant properties. Studies have found that this compound can scavenge free radicals in the body, which can cause oxidative stress and damage to cells.
实验室实验的优点和局限性
One of the main advantages of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole for lab experiments is its specificity. This compound has been shown to bind to specific receptors or enzymes in the body, which makes it a useful tool for studying these targets. However, one limitation of this compound is its potential toxicity. Studies have found that high doses of this compound can be toxic to cells, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is the development of new diagnostic tools for Alzheimer's disease using this compound. Researchers are also exploring the potential of this compound as a treatment for inflammatory diseases. Additionally, there is interest in exploring the antioxidant properties of this compound and its potential use in preventing oxidative stress-related diseases. Overall, this compound is a promising compound that has the potential to advance medical research in several areas.
合成方法
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized through several methods, including the reaction of ethyl hydrazinecarboxylate with isopropoxymethyl ketone in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with isopropoxymethyl magnesium bromide. The resulting product is then treated with acetic anhydride and p-toluenesulfonic acid to yield this compound.
科学研究应用
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been the subject of numerous scientific studies due to its potential applications in medical research. One of the most promising applications of this compound is its use as a diagnostic tool for Alzheimer's disease. Researchers have found that this compound can bind to amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. This binding allows for the detection of these plaques through imaging techniques such as positron emission tomography (PET).
Another potential application of this compound is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This inhibition could potentially lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-ethyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-11-6-5-9(10-11)7-12-8(2)3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODWQNNHAZUZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
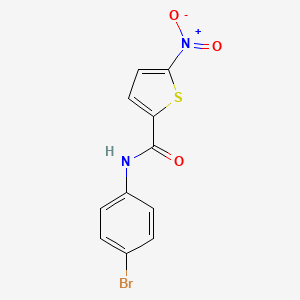
![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)
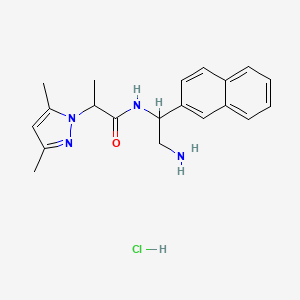
![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)
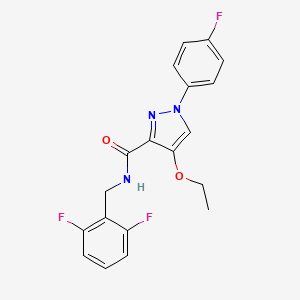
![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)
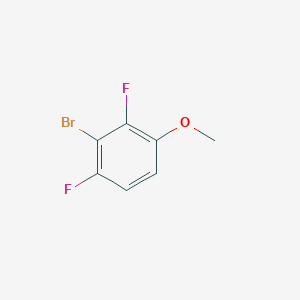
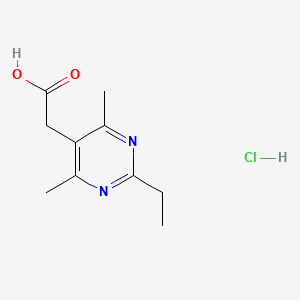
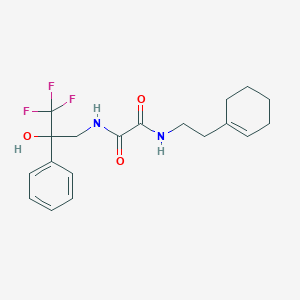
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
